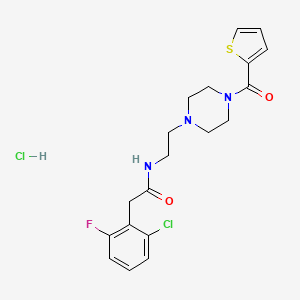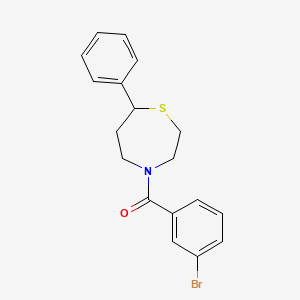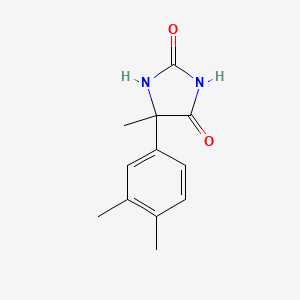
5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties, as well as its acidity, basicity, and other chemical properties .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Yadav et al. (2015) investigated thiazolidinedione derivatives for their corrosion inhibition performance on mild steel in hydrochloric acid solution. While not directly related to the exact compound , this research highlights the potential of thiazolidinedione derivatives in protecting metals from corrosion, suggesting that similar compounds could have applications in materials science and engineering (Yadav, Behera, Kumar, & Yadav, 2015).
Antiproliferative Activity
Chandrappa et al. (2008) synthesized novel thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines. This study indicates the potential therapeutic applications of thiazolidinedione derivatives in oncology, suggesting that structurally related compounds like 5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione could be explored for their anticancer properties (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Drug Impurity Characterization
Kumar and Bhaskar (2019) conducted spectroscopic and computational analyses on a hydantoin drug impurity, demonstrating the importance of understanding the structural and electronic properties of such compounds in drug development and quality control (Kumar & Bhaskar, 2019).
Synthetic Applications and Chemical Stability
Gutiérrez-Hernández et al. (2019) designed and synthesized benzimidazole-thiazolidinedione hybrids, evaluating their antihyperglycemic effects. This study not only showcases the synthetic versatility of thiazolidinedione derivatives but also their potential applications in developing new therapeutic agents for treating diabetes (Gutiérrez-Hernández, Galván-Ciprés, Domínguez-Mendoza, Aguirre-Vidal, Estrada-Soto, Almanza-Pérez, & Navarrete-Vázquez, 2019).
Molecular Docking and Biological Activity
Quantum mechanical, spectroscopic studies, and molecular docking analyses have been employed to understand the interactions and potential biological activities of compounds like 5,5-diphenylimidazolidine-2,4-dione. Such approaches can provide insights into the drug-likeness and therapeutic potential of related molecules (Sevvanthi, Muthu, & Raja, 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(3,4-dimethylphenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-9(6-8(7)2)12(3)10(15)13-11(16)14-12/h4-6H,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXYAHCPHJCVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(=O)NC(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B2683427.png)
![1-(3-{[(1-Methanesulfonylpropan-2-yl)amino]methyl}phenyl)azetidin-2-one](/img/structure/B2683428.png)
![5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2683430.png)
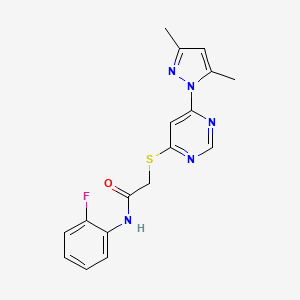
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one](/img/structure/B2683433.png)
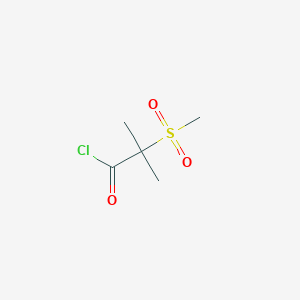

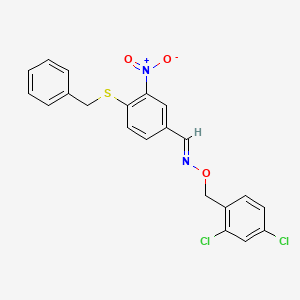
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2683441.png)

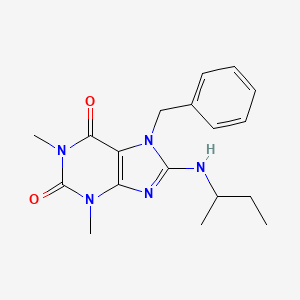
![N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2683447.png)
